N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]formamide
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Overview
Description
N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]formamide is a complex organic compound characterized by its unique molecular structure It contains multiple functional groups, including a trichloromethyl group, a fluorophenyl group, and a carbamothioylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]formamide typically involves multi-step organic reactions. One common method includes the reaction of 2,2,2-trichloroethylamine with 4-fluorophenyl isothiocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with formic acid to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are often employed to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]formamide has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]formamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-{[(4-fluorophenyl)carbamothioyl]amino}ethyl)octanamide
- N-(2,2,2-trichloro-1-{[(4-fluorophenyl)carbamothioyl]amino}ethyl)hexanamide
Uniqueness
N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-[(4-fluorophenyl)carbamothioylamino]ethyl]formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3FN3OS/c11-10(12,13)8(15-5-18)17-9(19)16-7-3-1-6(14)2-4-7/h1-5,8H,(H,15,18)(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIFYOGJLZRDHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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